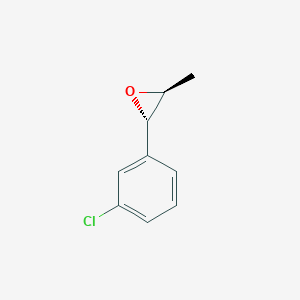

(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane is a chiral epoxide compound characterized by the presence of a chlorophenyl group and a methyloxirane ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane typically involves the epoxidation of a suitable precursor. One common method is the asymmetric epoxidation of (E)-3-chloro-1-phenylprop-2-en-1-ol using a chiral catalyst. The reaction conditions often include the use of a peracid, such as m-chloroperoxybenzoic acid, in an organic solvent like dichloromethane at low temperatures to ensure high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

化学反応の分析

Types of Reactions

(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be oxidized to form diols.

Reduction: The compound can be reduced to yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

Oxidation: Formation of diols.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antifungal Agents

One of the prominent applications of (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane is in the synthesis of antifungal agents. The compound serves as an intermediate in the development of various pharmaceuticals that target fungal infections. For instance, it has been utilized in the synthesis of epoxytriazole derivatives, which exhibit significant antifungal activity against various pathogens. A patent describes a process for producing these derivatives using this compound as a key starting material, showcasing its utility in drug development .

Case Study: Synthesis of Epoxytriazole Derivatives

- Compound Used : this compound

- Application : Antifungal agent synthesis

- Methodology : The compound undergoes a series of reactions involving sulfonyl halides and bases to yield epoxytriazole derivatives with high optical purity.

- Yield : Approximately 35.8% optical purity achieved through optimized reaction conditions .

Synthetic Organic Chemistry

Chiral Synthesis

The compound is also significant in chiral synthesis due to its stereochemical properties. It can be resolved into enantiomers that are crucial for creating chiral drugs. The use of this compound allows chemists to produce specific enantiomers that exhibit desired biological activities.

Data Table: Chiral Resolution Techniques

| Technique | Description | Yield (%) |

|---|---|---|

| Co(III) salen | Utilizes cobalt(III) complex for enantioselective resolution | 90 |

| DIBAL-H Reduction | Reductive method for converting oxiranes into alcohols | 95 |

| Enzymatic Hydrolysis | Enzyme-catalyzed resolution | 85 |

Materials Science

Polymer Chemistry

In materials science, this compound has potential applications in the development of polymeric materials. Its epoxide functionality allows for cross-linking reactions that enhance the mechanical properties of polymers. Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength.

Case Study: Cross-Linking Polymeric Networks

- Material Studied : Epoxy resins

- Application : Enhancing mechanical properties

- Methodology : The compound is used as a cross-linker in epoxy formulations.

- Results : Improved tensile strength and thermal resistance compared to conventional formulations.

作用機序

The mechanism of action of (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its potential biological effects, including enzyme inhibition and modulation of cellular pathways.

類似化合物との比較

Similar Compounds

- (2R,3R)-2-(3-Chlorophenyl)-3-methyloxirane

- (2S,3S)-2-(4-Chlorophenyl)-3-methyloxirane

- (2S,3S)-2-(3-Bromophenyl)-3-methyloxirane

Uniqueness

(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane is unique due to its specific stereochemistry and the presence of a chlorophenyl group. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications and research studies.

生物活性

(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane, commonly referred to as a chlorophenyl oxirane, is a compound that has garnered attention in the fields of medicinal chemistry and toxicology due to its unique biological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features an epoxide functional group, which is known for its reactivity and ability to interact with various biological macromolecules. The presence of a chlorophenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with cellular targets.

The biological activity of this compound can be primarily attributed to its epoxide structure. Epoxides are known to undergo hydrolysis or react with nucleophiles, leading to the formation of diols or other derivatives that can modulate biological pathways. The following mechanisms have been proposed:

- Interaction with Enzymes : The epoxide can inhibit or activate enzymes involved in metabolic pathways. For example, it may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics.

- Cellular Signaling Modulation : By forming covalent bonds with nucleophilic sites in proteins, the compound can alter signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Research has indicated that compounds containing epoxide groups exhibit anticancer activity. A study demonstrated that similar oxirane derivatives could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways . The chlorophenyl moiety may enhance this effect by increasing the compound's affinity for cellular targets.

Toxicological Effects

Conversely, the biological activity of this compound also raises concerns regarding toxicity. Epoxides are generally considered reactive intermediates that can lead to cellular damage. Studies have shown that exposure to epoxides can cause oxidative stress and DNA damage in various cell types .

Case Studies

- In Vitro Studies : In a controlled laboratory setting, this compound was tested on human liver microsomes to assess its metabolic stability and potential toxicity. The results indicated significant metabolic activation leading to the formation of reactive metabolites capable of binding to macromolecules .

- Animal Models : In vivo studies using rodent models revealed that administration of this compound resulted in dose-dependent hepatotoxicity. Histopathological examination showed signs of liver damage consistent with oxidative stress and inflammation .

Table 1: Summary of Biological Activities

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Alters drug metabolism pathways |

| Covalent Bond Formation | Interacts with nucleophilic sites in proteins |

| Signaling Pathway Modulation | Influences cell growth and apoptosis |

特性

IUPAC Name |

(2R,3S)-2-(3-chlorophenyl)-3-methyloxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-9(11-6)7-3-2-4-8(10)5-7/h2-6,9H,1H3/t6-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEJBHVLGLPIFE-RCOVLWMOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](O1)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。